molecular formula C21H29N6O5P B000227 Tenofovir alafenamide CAS No. 379270-37-8

Tenofovir alafenamide

Número de catálogo: B000227
Número CAS: 379270-37-8
Peso molecular: 476.5 g/mol
Clave InChI: LDEKQSIMHVQZJK-ICJZZFAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].

Número CAS

379270-37-8

Fórmula molecular

C21H29N6O5P

Peso molecular

476.5 g/mol

Nombre IUPAC

propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1

Clave InChI

LDEKQSIMHVQZJK-ICJZZFAUSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

SMILES isomérico

CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

SMILES canónico

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

melting_point

104-107 ºC

Sinónimos

GS-7340
tenofovir alafenamide
vemlidy

Origen del producto

United States

Descripción

Prodrug Concept and Design Principles

The fundamental principle behind prodrug design is to temporarily mask undesirable physicochemical properties of a drug molecule that impede its absorption, distribution, metabolism, or excretion. Once absorbed, the prodrug is converted into its active form through enzymatic or chemical processes within the body ijpsjournal.com.

Phosphonamidate Prodrug Strategy

Tenofovir (B777) alafenamide (TAF) represents an advanced application of the phosphonamidate prodrug strategy, commonly referred to as "ProTide" technology nih.govnih.govfrontiersin.orgebi.ac.uk. This innovative design specifically addresses the challenges posed by the charged phosphonate (B1237965) group of tenofovir, which restricts its cellular permeability. The ProTide approach involves masking the monophosphate or monophosphonate hydroxyl groups with an amino acid ester promoiety linked via a phosphorus-nitrogen (P-N) bond nih.govnih.gov. This chemical modification renders the prodrug neutral and more lipophilic, facilitating its passive diffusion across cell membranes nih.gov. Upon intracellular uptake, the masking groups are cleaved, typically by specific enzymes, to release the unmasked nucleoside monophosphate, which is then phosphorylated to its active form nih.gov. In the case of TAF, an alanine (B10760859) ester moiety is utilized medicinespatentpool.orgmedicinespatentpool.org.

Design for Enhanced Cellular Permeation and Intracellular Delivery

TAF is meticulously designed as a lipophilic, cell-permeant compound, ensuring superior cellular permeation and precise intracellular delivery nih.govmedex.com.bdaskgileadmedical.com. The inherent two negative charges of the unmodified tenofovir molecule limit its ability to readily cross cell membranes, resulting in poor absorption mdpi.comnih.govvemlidyhcp.com. TAF's phosphonamidate structure overcomes this by increasing its lipophilicity, which is crucial for efficient cellular uptake mdpi.comnih.govresearchgate.net.

TAF's entry into target cells, such as primary hepatocytes, occurs via a dual mechanism involving both passive diffusion and active transport facilitated by hepatic uptake transporters, notably organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) medex.com.bdaskgileadmedical.comoup.comasm.org. This targeted delivery system ensures that TAF is predominantly converted to its pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP), within the intracellular environment of target cells, including lymphocytes and hepatocytes nih.govmedicinespatentpool.orgoup.comasm.orgresearchgate.netnih.govnih.govpmda.go.jp. The intracellular hydrolysis of TAF to tenofovir is primarily mediated by the lysosomal serine protease cathepsin A (CatA) in cells like lymphocytes and macrophages, and by carboxylesterase 1 (CES1) in primary human hepatocytes nih.govmedex.com.bdaskgileadmedical.comoup.comasm.orgasm.orgasm.org. This efficient intracellular conversion mechanism leads to significantly higher intracellular concentrations of the active TFV-DP nih.govasm.orgresearchgate.netnih.govpmda.go.jp.

Comparative Analysis of Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF) Prodrug Design

The development of tenofovir prodrugs has progressed through distinct design strategies, exemplified by tenofovir disoproxil fumarate (TDF) and this compound (TAF). TDF, the first oral prodrug of tenofovir, enhanced oral absorption and cellular uptake by masking the phosphonate group with ester moieties nih.govwikipedia.orgreliasmedia.comnih.gov. However, TDF is largely hydrolyzed by esterases in the gastrointestinal tract and plasma, leading to substantial systemic exposure to tenofovir askgileadmedical.comasm.orgresearchgate.net.

In contrast, TAF represents a refinement in prodrug design, characterized by its phosphonamidate structure which confers greater stability in plasma vemlidyhcp.comoup.comasm.orgresearchgate.netnih.govasm.org. This enhanced plasma stability (TAF plasma half-life of 30.6 minutes compared to TDF's 0.41 minutes) means TAF remains largely intact in systemic circulation vemlidyhcp.comoup.comasm.orgresearchgate.netasm.org. As a result, TAF delivers tenofovir to target cells more efficiently, leading to approximately 90% lower systemic tenofovir exposure at therapeutically active doses compared to TDF nih.govebi.ac.ukoup.comresearchgate.netnih.govreliasmedia.comnatap.orgnih.gov. Despite this reduced systemic exposure, TAF achieves higher intracellular levels of the active metabolite, TFV-DP, in target cells. For instance, TAF has been shown to produce more than 5-fold higher TFV-DP levels in peripheral blood mononuclear cells (PBMCs) compared to TDF nih.gov, and a 2.41-fold increase in white cell-associated TFV-DP levels nih.gov.

CharacteristicTenofovir Disoproxil Fumarate (TDF)This compound (TAF)
Prodrug Type Ester prodrug askgileadmedical.comPhosphonamidate prodrug (ProTide) ebi.ac.ukaskgileadmedical.comoup.com
Primary Conversion Site Extracellular (gut and plasma) askgileadmedical.comasm.orgresearchgate.netnih.govIntracellular (lymphocytes, hepatocytes) nih.govaskgileadmedical.comoup.comasm.orgresearchgate.netnih.gov
Key Metabolizing Enzymes Gut and plasma hydrolases asm.orgresearchgate.netCathepsin A (lymphocytes/macrophages), Carboxylesterase 1 (hepatocytes) nih.govmedex.com.bdaskgileadmedical.comoup.comasm.orgasm.orgasm.org
Plasma Stability Less stable oup.comasm.orgSignificantly more stable vemlidyhcp.comoup.comasm.orgresearchgate.netasm.org
Systemic Tenofovir Exposure Higher ebi.ac.ukresearchgate.netnih.govreliasmedia.comnatap.orgApproximately 90% lower nih.govebi.ac.ukoup.comresearchgate.netnih.govreliasmedia.comnatap.orgnih.gov
Intracellular TFV-DP Levels in Target Cells Lower nih.govoup.comasm.orgasm.orgresearchgate.netnih.govreliasmedia.comnatap.orgHigher (>5-fold in PBMCs) nih.govresearchgate.netoup.comasm.orgasm.orgresearchgate.netnih.govpmda.go.jpreliasmedia.comnatap.org

Historical Context of Tenofovir Prodrug Development

The journey of tenofovir prodrug development began with the synthesis of tenofovir (initially known as PMPA) by Antonín Holý in Prague. A patent for this compound was filed in 1986, initially noting its antiviral activity against herpes simplex virus wikipedia.org. Later, in 1985, De Clercq and Holý further characterized PMPA's activity against HIV in cell culture, which prompted a collaboration with Gilead Sciences to explore its therapeutic potential for HIV-infected patients wikipedia.org.

The parent drug, tenofovir, faced significant limitations due to its poor membrane permeability and oral absorption, stemming from its inherent negative charges nih.govvemlidyhcp.comreliasmedia.com. To overcome these challenges and enable oral administration, the development of prodrugs became imperative mdpi.comnih.govvemlidyhcp.comnih.govresearchgate.net. This led to the creation of tenofovir disoproxil, which underwent extensive chemical process optimization for large-scale manufacturing wikipedia.org. Tenofovir disoproxil fumarate (TDF) became the first orally bioavailable prodrug of tenofovir to achieve regulatory approval, entering the market in 2001 for HIV treatment, and subsequently in 2008 for chronic Hepatitis B virus (HBV) infection nih.govnih.govmdpi.com. TDF marked a critical advancement by significantly improving the oral absorption and cellular uptake of tenofovir nih.govresearchgate.net.

Despite the success of TDF, ongoing medicinal chemistry efforts focused on further refining tenofovir's cellular delivery and reducing its systemic exposure. This led to the conception and development of this compound (TAF), designed to exhibit enhanced stability in circulation and more efficient conversion to tenofovir within target cells researchgate.netnih.govnih.gov. TAF received approval for HIV in 2015 and for hepatitis B in 2016 ebi.ac.uk. The trajectory from tenofovir to TDF and then to TAF exemplifies the continuous evolution of prodrug strategies in medicinal chemistry, moving from earlier ester-based designs to more sophisticated and targeted phosphonamidate (ProTide) approaches, aimed at optimizing drug performance and therapeutic profiles ijpsjournal.comnih.govfrontiersin.orgnih.gov.

Molecular and Cellular Mechanism of Action

Prodrug Entry and Intracellular Uptake

Tenofovir (B777) alafenamide's entry into target cells, particularly hepatocytes, involves a combination of passive diffusion and active transporter-mediated mechanisms drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov.

Tenofovir alafenamide is a lipophilic, cell-permeant compound that can enter primary hepatocytes through passive diffusion drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov. This intrinsic permeability contributes to its ability to cross cell membranes and reach intracellular compartments vemlidyhcp.comnih.gov.

Beyond passive diffusion, specific transporter proteins play a crucial role in the efficient intracellular uptake of this compound dovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov.

Hepatic uptake of this compound is facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are expressed in hepatocytes drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.govfda.govasm.org. These uptake transporters contribute significantly to the delivery of TAF into liver cells, which are a primary target tissue for HBV nih.govnih.govasm.org.

This compound is also a substrate for efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) dovepress.comeuropa.eueuropa.euvemlidyhcp.comnih.govfda.govfda.govasm.orgpmda.go.jp. The activity of these efflux pumps can influence the cellular permeation and absorption of this compound vemlidyhcp.comnih.govfda.govfda.gov. Inhibitors of P-gp and BCRP may increase plasma concentrations of this compound, whereas P-gp inducers are expected to decrease its absorption, potentially leading to a loss of therapeutic effect europa.eueuropa.euvemlidyhcp.comnih.govfda.govfda.gov.

Transporter-Mediated Uptake Systems

Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) in Hepatocytes

Intracellular Biotransformation Pathways

Once inside the cell, this compound undergoes a series of biotransformation steps to yield its active form europa.eueuropa.euontosight.aiaskgileadmedical.comgoogle.comcancer.govunboundmedicine.comfda.gov.

This compound is primarily hydrolyzed intracellularly to form tenofovir (TFV) dovepress.comeuropa.eueuropa.eufda.govontosight.aiaskgileadmedical.comamazonaws.comgoogle.comnih.govnih.govnih.govcancer.govunboundmedicine.comfda.govfda.govoup.com. In primary human hepatocytes, this hydrolysis is predominantly mediated by carboxylesterase 1 (CES1) dovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comgoogle.comnih.govnih.govcancer.govfda.gov. In other target cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, cathepsin A is the major enzyme responsible for TAF hydrolysis europa.eunih.govnih.govoup.com. Following its conversion, intracellular tenofovir is subsequently phosphorylated by cellular kinases to its pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP) europa.eueuropa.eufda.govontosight.aiaskgileadmedical.comamazonaws.comgoogle.comcancer.govunboundmedicine.comfda.govfda.gov.

Key Pharmacokinetic Parameters of this compound (TAF)

ParameterValueSource
Peak Plasma Concentration (Cmax)16 ng/mL (single dose) drugbank.comnih.gov
Time to Peak (Tmax)Approximately 0.48 hours (fasted adults) europa.eumims.com
Area Under Curve (AUC)270 ng·h/mL (single dose) drugbank.comnih.gov
Plasma Protein Binding~80% drugbank.comeuropa.euwikipedia.orgmims.com
Plasma Half-life0.51 hours wikipedia.orgamazonaws.commims.com
Elimination (Feces)~31.7% wikipedia.orgunboundmedicine.commims.com
Elimination (Urine)<1% (intact TAF) wikipedia.orgunboundmedicine.commims.com
Carboxylesterase 1 (CES1) Activity in Hepatocytes

Phosphorylation Cascade to Active Metabolite

Following the initial hydrolysis of this compound to tenofovir within the target cells, tenofovir undergoes a crucial intracellular phosphorylation cascade askgileadmedical.commedex.com.bdcancer.govoup.comsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaskgileadmedical.comaccp.comresearchgate.netbeaconmedicare.com.bdhres.caeuropa.eudovepress.comfda.govnih.gov.

Intracellular tenofovir is subsequently phosphorylated by host cellular kinases to its pharmacologically active form, tenofovir diphosphate (TFV-DP) askgileadmedical.commedex.com.bdcancer.govoup.comsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaskgileadmedical.comaccp.comresearchgate.netbeaconmedicare.com.bdhres.caeuropa.eufda.govnih.gov. This conversion involves a series of phosphorylation steps, typically mediated by nucleotide kinases dovepress.commedrxiv.orgfrontiersin.org. TFV-DP is the key active metabolite responsible for the antiviral activity of this compound nih.gov.

Molecular Interaction of Active Metabolite

Tenofovir diphosphate (TFV-DP), once formed, exerts its antiviral effects through direct interaction with viral enzymes essential for replication askgileadmedical.comcancer.govfda.govpatsnap.com.

Inhibition of Viral Polymerases (e.g., HBV DNA Polymerase)

The primary molecular target of TFV-DP is viral polymerases, including the Hepatitis B virus (HBV) reverse transcriptase and HIV-1 reverse transcriptase askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com. TFV-DP acts as a competitive inhibitor, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the nascent viral DNA strand askgileadmedical.comcancer.govfda.govpatsnap.com. Research findings indicate that TFV-DP is an effective inhibitor of HBV reverse transcriptase, with an in vitro inhibitor constant (Kᵢ) of 0.18 µM asm.org.

Active MetaboliteTarget EnzymeInhibition Constant (Kᵢ)
Tenofovir DiphosphateHBV Reverse Transcriptase0.18 µM asm.org

DNA Chain Termination Mechanism

Upon incorporation into the viral DNA by the viral reverse transcriptase, TFV-DP functions as an obligate chain terminator askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com. This is due to the absence of a 3'-hydroxyl group in tenofovir's chemical structure, which is essential for the formation of phosphodiester bonds that link subsequent nucleotides during DNA elongation patsnap.com. The incorporation of TFV-DP effectively halts further DNA synthesis, thereby preventing the production of a complete and functional viral DNA, and consequently inhibiting viral replication askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com.

Interaction with Mammalian DNA Polymerases

A crucial aspect of this compound's safety profile stems from the low inhibitory activity of its active metabolite, tenofovir diphosphate (TFV-DP), against mammalian DNA polymerases. europa.euedaegypt.gov.egmedex.com.bdfda.govfda.govpmda.go.jpasm.orgmedchemexpress.commedchemexpress.comglpbio.comasm.orgcapes.gov.brglpbio.com This selective inhibition of viral enzymes over host enzymes is a key differentiator from other nucleoside analogs.

Detailed in vitro kinetic studies have elucidated TFV-DP's interaction with various mammalian DNA polymerases, including nuclear DNA polymerases α, β, δ, and ε, as well as the mitochondrial DNA polymerase γ. pmda.go.jpasm.orgnih.gov TFV-DP is characterized as a weak inhibitor and a poor substrate for these host DNA polymerases. asm.orgmedchemexpress.comcapes.gov.brnih.gov

For instance, TFV-DP exhibits significantly higher Ki/Km ratios for mammalian DNA polymerases compared to HIV-1 reverse transcriptase (RT), indicating a much lower affinity for the host enzymes. The Ki/Km ratios for mammalian DNA polymerases are reported to be 4- to 170-fold higher than for HIV-1 RT. pmda.go.jp Specifically, the Ki constant for TFV-DP against HIV-1 RT (RNA-directed DNA synthesis) is 0.02 µM, which is more than 200-fold lower than its Ki for human DNA polymerase α and over 3000-fold lower than for human DNA polymerases β and γ. fda.govpmda.go.jp

Data from kinetic analyses demonstrate that TFV-DP's incorporation into DNA catalyzed by mammalian polymerases is approximately 1,000-fold less efficient than that of dATP. asm.orgcapes.gov.brnih.gov This is further supported by the much higher Km values for TFV-DP relative to dATP for these enzymes. For rat DNA polymerase α, δ, and ε, TFV-DP Km values were 350-, 2,155-, and 187-fold higher than dATP Km values, respectively. asm.orgcapes.gov.brnih.gov

The kinetic inhibition constants (Ki) and their ratios relative to the Km of dATP for various DNA polymerases illustrate this selectivity, as summarized in the table below:

EnzymeKi (µM) pmda.go.jpcaymanchem.comKm dATP (µM) pmda.go.jpKi/Km pmda.go.jpInhibition Type (for rat pol) asm.orgnih.gov
Human DNA pol α5.22.71.92Uncompetitive
Human DNA pol β81.75.614.6Poor inhibitor
Human DNA pol γ59.50.785.3Weak inhibitor
Rat DNA pol δ/PCNA7.10.710.2Competitive
Rat DNA pol ε95.26.115.6Competitive
HIV-1 RT0.210.420.50Competitive

Note: Ki values for human DNA polymerases α, β, and γ, and rat DNA polymerases δ and ε are relative to HIV-1 RT values. fda.govpmda.go.jppmda.go.jpcaymanchem.com

The high Ki/Km ratio for mitochondrial DNA polymerase γ (85.3) suggests a low potential for TFV to interfere with mitochondrial DNA synthesis. pmda.go.jp This is consistent with in vitro studies showing no evidence of mitochondrial toxicity in cell culture based on mitochondrial DNA analyses. europa.euedaegypt.gov.egmedex.com.bdfda.gov

Preclinical Pharmacokinetics and Metabolism

Absorption Dynamics in Preclinical Models

The oral absorption of tenofovir (B777) alafenamide is influenced by various factors, including the presence of food and the involvement of specific drug transporters in the intestinal lumen.

Preclinical and early clinical studies have demonstrated that food significantly impacts the oral absorption of tenofovir alafenamide. When administered with a high-fat meal, a single dose of this compound resulted in a 65% increase in its systemic exposure (AUC) compared to administration under fasted conditions. europa.eufda.goveuropa.eu Another study reported an approximate 50% increase in this compound AUC when given with food. dovepress.com Additionally, the time to reach peak plasma concentration (Tmax) of this compound can be delayed under fed conditions. dovepress.com The presence of food in the gastrointestinal tract may influence this compound's absorption by increasing residence time and potentially altering gut pH. researchgate.net

Table 1: Effect of Food on this compound Oral Absorption

ParameterFasted Conditions (Mean)Fed Conditions (Mean)Change (Fed vs. Fasted)Source
TAF AUCBaselineIncreased65% increase europa.eufda.goveuropa.eu
TAF AUCBaselineIncreased~50% increase dovepress.com
TAF TmaxShorterDelayedDelayed dovepress.com

This compound is a substrate for several key drug transporters in the intestine and liver. It is a substrate of the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). europa.eueuropa.eudovepress.comresearchgate.nettandfonline.comresearchgate.netoup.comefda.gov.et These transporters can restrict the absorption of their substrates, including this compound, from the gastrointestinal lumen. researchgate.nettandfonline.comresearchgate.net

Inhibitors of P-gp, such as cobicistat, ritonavir, and amiodarone, have been shown to increase the absorption and systemic concentrations of this compound by reducing its efflux from the intestine. europa.euresearchgate.netoup.comefda.gov.ethiv-druginteractions.org Conversely, inducers of P-gp, like rifampicin, are expected to decrease this compound plasma concentrations. europa.eueuropa.euresearchgate.netefda.gov.et Beyond efflux transporters, this compound is also a substrate for the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, which facilitate its entry into liver cells. dovepress.comtandfonline.comtdm-monografie.orgresearchgate.net

Factors Influencing Oral Absorption (e.g., Food Effects)

Distribution Profile in Preclinical Models

The distribution of this compound and its active metabolite is characterized by relatively high plasma protein binding for the prodrug and selective accumulation in target cells and lymphatic tissues.

This compound exhibits moderate binding to human plasma proteins. In samples collected during clinical studies, approximately 80% of this compound was bound to plasma proteins. europa.eufda.goveuropa.eu In contrast, tenofovir, the parent drug, shows very low plasma protein binding, reported as less than 0.7% to human plasma or 7.2% to human serum protein, and this binding is independent of drug concentration over a range of 0.01 to 25 µg/mL. europa.eufda.goveuropa.eutga.gov.au The blood-to-plasma ratio for this compound is approximately 1.0. fda.gov

Table 2: Plasma Protein Binding of this compound and Tenofovir

Compound% Plasma Protein Binding (Human)Blood-to-Plasma RatioSource
This compound (TAF)~80%~1.0 europa.eufda.goveuropa.eu
Tenofovir (TFV)<0.7% (plasma); <7.2% (serum)Not specified europa.eufda.goveuropa.eutga.gov.au

A key feature of this compound's design is its ability to selectively deliver tenofovir to target cells, leading to enhanced intracellular accumulation of tenofovir diphosphate (B83284) (TFV-DP).

Peripheral Blood Mononuclear Cells (PBMCs): Preclinical studies in dogs and clinical observations in humans confirm that this compound leads to significantly higher intracellular tenofovir concentrations in PBMCs compared to tenofovir disoproxil fumarate (B1241708) (TDF). In dogs, intracellular tenofovir concentrations (AUC0-24) in PBMCs after a single oral dose of this compound were approximately 38-fold greater than an equivalent oral dose of TDF and about 100-fold greater than subcutaneous tenofovir. oup.comoup.com In human studies, this compound achieved 4- to 7-fold higher intracellular TFV-DP concentrations in PBMCs than TDF. mdpi.comnih.gov The conversion of this compound to tenofovir within PBMCs and macrophages is primarily catalyzed by the cellular enzyme cathepsin A. europa.eufda.goveuropa.euresearchgate.nethep-druginteractions.orgnih.gov

Lymphatic Tissues: this compound has demonstrated efficient delivery of tenofovir to lymphoid tissues. oup.comoup.comasm.org In dog models, 24 hours after a single dose of this compound, the concentration of tenofovir in lymphatic organs was observed to be between 5- and 15-fold greater than that achieved with an equivalent dose of TDF. oup.comoup.com This preferential distribution into peripheral lymphocytes and lymphatic tissues has been consistently observed in preclinical studies. asm.org

Hepatocytes: this compound is designed for efficient delivery to hepatic cells, which are crucial for the treatment of hepatitis B virus (HBV) infection. researchgate.netnih.govacs.org In vitro incubation of primary human hepatocytes with this compound resulted in high intracellular concentrations of TFV-DP, approximately 5-fold higher than with TDF and 120-fold higher than with tenofovir itself. nih.gov this compound is primarily hydrolyzed to tenofovir within primary hepatocytes by carboxylesterase 1 (CES1), with cathepsin A also contributing to a lesser extent. fda.goveuropa.euresearchgate.nettdm-monografie.orgresearchgate.nethep-druginteractions.orgnih.govnih.govacs.org Preclinical data in dogs showed that this compound was highly extracted by the liver, with an estimated extraction ratio of 65%. nih.govacs.org Administration of this compound in dogs also resulted in higher and more persistent levels of TFV-DP in liver tissue compared to TDF. researchgate.net

The active metabolite, tenofovir diphosphate (TFV-DP), demonstrates a prolonged intracellular half-life across various cell types, supporting the once-daily dosing of its prodrugs.

Peripheral Blood Mononuclear Cells (PBMCs): In preclinical in vitro studies using human PBMCs, the intracellular half-life of tenofovir diphosphate was found to be approximately 50 hours in resting (non-proliferating) cells, and approximately 10 hours in activated (phytohaemagglutinin-stimulated) PBMCs. tdm-monografie.orgtga.gov.aueuropa.eu Other studies have reported intracellular half-lives ranging from 30 to 72 hours, or between 2 and 6 days in PBMCs. mdpi.comresearchgate.netresearchgate.net A terminal half-life of 48 hours (range 38-76 hours) has also been noted for TFV-DP in PBMCs. researchgate.net

Hepatocytes: In primary human hepatocytes, tenofovir diphosphate exhibits a long intracellular half-life of approximately 95 hours (95 ± 6 hours). nih.govnih.govresearchgate.net Other findings also suggest a half-life exceeding 24 hours in these cells. researchgate.netnih.gov

Table 3: Intracellular Half-Life of Tenofovir Diphosphate (TFV-DP)

Cell TypeIntracellular Half-Life (Mean ± SD)Source
Resting PBMCs (Human, in vitro)~50 hours tdm-monografie.orgtga.gov.aueuropa.eu
Activated PBMCs (Human, in vitro)~10 hours tdm-monografie.orgtga.gov.aueuropa.eu
PBMCs (General)30-72 hours / 2-6 days / 48 hours mdpi.comresearchgate.netresearchgate.net
Primary Human Hepatocytes95 ± 6 hours / >24 hours researchgate.netnih.govnih.govnih.govresearchgate.net

Differential Drug Disposition Across Various Blood Cell Types (e.g., Neutrophils, Platelets, Erythrocytes)

TAF demonstrates a selective distribution to cells where viral replication predominantly occurs, such as hepatocytes and lymphocytes, due to the activity of specific hydrolyzing enzymes nih.gov. Compared to tenofovir disoproxil, this compound accumulates more in peripheral blood mononuclear cells (PBMCs) than in red blood cells drugbank.com. Preclinical animal studies, specifically in dogs, have shown that TAF enhances the distribution of tenofovir into PBMCs and lymphatic organs following oral administration, with tenofovir concentrations in lymphatic organs being 5- to 15-fold greater than an equivalent dose of TDF after 24 hours oup.com. Intracellular tenofovir concentrations (measured by AUC₀₋₂₄) in PBMCs after a single oral dose of TAF in dogs are approximately 38-fold greater than those observed after an equivalent oral dose of TDF, and about 100-fold greater than after subcutaneous tenofovir oup.com.

A study investigating the cellular pharmacology of TFV-DP and emtricitabine-triphosphate (FTC-TP) in various blood cell types (PBMCs, neutrophils, platelets, and erythrocytes) revealed differential drug disposition. After normalizing to cell volume, both TFV-DP and FTC-TP accumulated most in PBMCs, followed by neutrophils, then platelets, and least in erythrocytes nih.govoup.comfirstwordpharma.com. TFV-DP and FTC-TP exhibited the longest half-lives in neutrophils, followed by PBMCs, and then platelets nih.govoup.comfirstwordpharma.com.

Table 1: Relative Accumulation of TFV-DP in Blood Cell Types (Volume-Normalized)

Blood Cell TypeRelative Accumulation (Greatest to Least)
Peripheral Blood Mononuclear Cells (PBMCs)1st
Neutrophils2nd
Platelets3rd
Erythrocytes4th
Based on volume-normalized concentrations in studies with this compound and emtricitabine (B123318) nih.govoup.comfirstwordpharma.com.

Biotransformation and Elimination Pathways

Metabolism is the predominant elimination pathway for this compound in humans, accounting for over 80% of an oral dose europa.eurwandafda.gov.rwpdr.netgetzpharma.com. The prodrug TAF is rapidly converted into tenofovir once inside cells oup.com. The half-life of TAF in plasma is approximately 0.51 hours, while that of tenofovir is much longer, around 32.37 hours europa.eurwandafda.gov.rwgetzpharma.com.

Table 2: Pharmacokinetic Properties of this compound (TAF) and Tenofovir (TFV)

ParameterThis compound (TAF)Tenofovir (TFV) (Metabolite)
Plasma Tmax (h)~0.48 rwandafda.gov.rwtmda.go.tz-
Plasma Half-life (h)0.51 drugbank.comeuropa.eurwandafda.gov.rwgetzpharma.com32.37 europa.eugetzpharma.com
% Bound to plasma proteins~80% drugbank.comrwandafda.gov.rwgetzpharma.comtmda.go.tzfda.gov<0.7% europa.eutmda.go.tz
Major route of eliminationMetabolism (>80% of oral dose) europa.eurwandafda.gov.rwpdr.netgetzpharma.comRenal excretion europa.eupdr.netgetzpharma.comdovepress.com

Major Metabolic Pathways and Enzymes (CES1, CatA)

For this compound to become active, it must be hydrolyzed to the parent compound tenofovir drugbank.comlgmpharma.com. This intracellular conversion is primarily mediated by host enzymes. In primary hepatocytes, this compound is predominantly hydrolyzed by carboxylesterase 1 (CES1) europa.eurwandafda.gov.rwgetzpharma.comeuropa.euresearchgate.netasm.org. In peripheral blood mononuclear cells (PBMCs) and macrophages, cathepsin A (CatA) is the key enzyme responsible for this hydrolysis oup.comeuropa.eurwandafda.gov.rwgetzpharma.comeuropa.euresearchgate.net. While CatA is a major enzyme in cells targeted by HIV (lymphocytes and macrophages), CES1 plays a primary role in hydrolyzing TAF in primary human hepatocytes, with CatA contributing to a lesser extent asm.orgasm.org. After the initial hydrolysis by CES1 or CatA, the resulting tenofovir is then phosphorylated by cellular kinases to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP) oup.comeuropa.eurwandafda.gov.rwgetzpharma.comdovepress.comasm.orgnih.govpmda.go.jp.

Minimal Hepatic Cytochrome P450 Metabolism

This compound exhibits minimal metabolism by cytochrome P450 (CYP) enzymes. In vitro studies have shown that TAF is not metabolized by CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP2D6 europa.eueuropa.eueuropa.eu. Furthermore, TAF is not an inhibitor or inducer of CYP3A in vivo europa.eueuropa.eueuropa.eu. The primary metabolic pathways for TAF involve carboxylesterase-1 and cathepsin A, with no other significant hepatic metabolism described hep-druginteractions.org. This limited involvement of CYP enzymes suggests a low potential for CYP-mediated drug-drug interactions for TAF itself europa.euhep-druginteractions.orghep-druginteractions.org.

Renal Elimination Pathways of Tenofovir and its Metabolites (e.g., OAT1/3, MRP2/4)

Renal excretion of intact this compound is a minor pathway, with less than 1% of the administered dose eliminated in urine europa.eurwandafda.gov.rwpdr.netgetzpharma.comdovepress.comnih.gov. TAF is primarily eliminated after its metabolism to tenofovir europa.eugetzpharma.comdovepress.com. Tenofovir, the active form, is mainly eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion europa.eupdr.netgetzpharma.comdovepress.commedscape.com. This tubular secretion involves organic anion transporters (OAT1 and OAT3) and efflux transporters such as multidrug resistance-associated proteins (MRP2 and MRP4), encoded by ABCC2 and ABCC4, respectively dovepress.comnih.gov. Unlike tenofovir, this compound is not a substrate for the renal transporters OAT1 and OAT3 getzpharma.com. The targeted delivery of tenofovir to cells by TAF results in significantly lower systemic levels of tenofovir compared to tenofovir disoproxil fumarate, which contributes to a reduced impact on renal function nih.govinfezmed.itoup.comhep-druginteractions.orgnih.gov.

Pharmacokinetic Variability in Preclinical Models

Preclinical animal studies evaluating TAF have provided insights into its pharmacokinetic profile and distribution. In beagle dogs, a subdermal implant delivering TAF maintained low systemic exposure to TAF (median plasma concentration of 0.85 ng/mL) and tenofovir (median plasma concentration of 15.0 ng/mL) nih.govcorevih-bretagne.fr. Importantly, high and persistent concentrations of the pharmacologically active metabolite, TFV-DP, were observed in peripheral blood mononuclear cells (PBMCs) in these models, reaching levels over 30 times higher than those associated with HIV-1 pre-exposure prophylaxis (PrEP) efficacy in humans nih.govcorevih-bretagne.fr.

Table 3: Preclinical Pharmacokinetic Data from Dog Studies

ParameterMedian Value (TAF Implant)
Plasma TAF (ng/mL)0.85 (IQR: 0.60 to 1.50) nih.govcorevih-bretagne.fr
Plasma Tenofovir (ng/mL)15.0 (IQR: 8.8 to 23.3) nih.govcorevih-bretagne.fr
PBMC TFV-DP (fmol/10⁶ cells)512 (over first 35 days) nih.govcorevih-bretagne.fr
Data from a study evaluating a long-acting TAF subdermal implant in beagle dogs nih.govcorevih-bretagne.fr.

Interspecies Differences in Plasma Stability and Pharmacokinetics

The stability of this compound (TAF) in plasma demonstrates significant interspecies differences, a crucial consideration for preclinical assessments researchgate.netnih.gov. Studies evaluating the ex vivo stability of TAF in spiked plasma from various species have revealed distinct patterns of degradation and conversion to its active metabolite, tenofovir (TFV) nih.gov.

TAF exhibits stability in the plasma of dogs, sheep, and macaques researchgate.netnih.gov. However, a negative bias in TAF recovery was observed in rabbit-spiked plasma nih.gov. Notably, in rodent-spiked plasma, there was a complete loss of TAF with a corresponding overestimation of TFV researchgate.netnih.gov. This rapid conversion to TFV in rodent plasma suggests that rodents may not be an optimal animal model for preclinical pharmacokinetic evaluations of TAF researchgate.net. These interspecies differences highlight the importance of carefully selecting appropriate animal models for preclinical studies involving TAF to ensure accurate assessment of its pharmacokinetic properties and avoid misleading results regarding drug stability and metabolite formation nih.gov.

The following table summarizes the observed stability of this compound in the plasma of different preclinical species:

SpeciesTAF Plasma StabilityNotes
DogStableTAF was stable in dog-spiked plasma. nih.gov
SheepStableTAF was stable in sheep-spiked plasma. nih.gov
MacaqueStableTAF was stable in macaque-spiked plasma. nih.gov
RabbitNegative BiasA negative bias was observed in TAF recovery in rabbit-spiked plasma. nih.gov
RodentComplete LossComplete loss of TAF and overestimation of TFV in rodent-spiked plasma. researchgate.netnih.gov

Genetic Polymorphism Impact on Metabolism and Transport

The pharmacokinetics of this compound are influenced by both non-genetic factors and genetic variations, particularly those affecting drug-metabolizing enzymes and transporters nih.govresearchgate.net. TAF undergoes intracellular hydrolysis to tenofovir (TFV), primarily via carboxylesterase 1 (CES1), after entering hepatocytes nih.gov. Various drug transporters, including P-glycoprotein (P-gp, encoded by ABCB1 gene), breast cancer resistance protein (BCRP, encoded by ABCG2 gene), and organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3, encoded by SLCO1B1 and SLCO1B3 genes, respectively), are involved in the uptake and efflux of TAF, thus impacting its systemic and intracellular concentrations nih.gov. Patient-to-patient variability in the activity of these enzymes and transporters contributes significantly to the observed differences in TAF pharmacokinetics, which can affect both its efficacy and safety nih.gov.

Single Nucleotide Polymorphisms (SNPs) in OATP1B3 (SLCO1B3) and P-gp (ABCB1)

Genetic polymorphisms within transporter genes, specifically those encoding OATP1B3 (SLCO1B3) and P-glycoprotein (ABCB1), have been shown to influence the pharmacokinetics of TAF nih.gov. OATP1B3 facilitates the hepatic uptake of TAF, while P-gp acts as an efflux pump, restricting the absorption and promoting the excretion of various drugs nih.gov.

A study conducted in healthy Chinese subjects provided evidence linking specific single nucleotide polymorphisms (SNPs) in SLCO1B3 (rs7311358) and ABCB1 (rs2032582) to variations in TAF pharmacokinetics nih.gov. It was observed that individuals with the SLCO1B3 rs7311358 AA genotype exhibited significantly higher area under the curve (AUC) values for TAF (approximately 1.15 times higher) compared to those with a G allele researchgate.net. Similarly, the ABCB1 rs2032582 T allele was also associated with increased TAF AUC nih.gov. These findings suggest that genetic variations in these transporters can significantly impact the systemic exposure to TAF nih.govresearchgate.net.

Cathepsin A Gene Polymorphism Effects on Expression and Activity

Cathepsin A (CatA) is a lysosomal carboxypeptidase that plays a crucial role as a drug-metabolizing enzyme, particularly in the activation of prodrugs like this compound mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov. Research in healthy Japanese subjects has clarified the presence of polymorphisms in the CatA gene and their influence on CatA protein expression and drug-metabolizing activity mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov.

Nine genetic polymorphisms were identified in the CatA gene dntb.gov.uanih.gov. One notable polymorphism, an 85_87CTG>- deletion in exon 2, results in a change from a leucine (B10760876) 9-repeat (Leu9) to an 8-repeat (Leu8) in the signal peptide region of the CatA protein dntb.gov.uanih.govresearchgate.net. Evaluation in Flp-In-293 cells stably expressing CatA demonstrated that the expression level of CatA protein was significantly elevated in variant 2, which contains the Leu8 mutation, compared to the Leu9 variant dntb.gov.uanih.govresearchgate.netnih.gov. Consequently, higher concentrations of tenofovir alanine (B10760859) (TFV-Ala), a metabolite of TAF, were observed in cells expressing the Leu8 variant dntb.gov.uanih.govresearchgate.netnih.gov. These findings indicate that genetic polymorphisms in the CatA gene can alter the enzyme's drug metabolic activity, directly impacting TAF metabolism dntb.gov.uanih.govresearchgate.netnih.gov.

ABCB1 4036 A>G Variant and Plasma Concentrations

The ABCB1 4036 A>G allelic variant (rs3842) has been significantly correlated with the plasma concentrations of this compound nih.govpharmgkb.orgpatsnap.com. This genetic variant is associated with reduced protein expression and function of ABCB1, which acts as an efflux transporter nih.govpharmgkb.org.

A study investigating people living with HIV receiving TAF-based treatment showed that individuals with the ABCB1 4036 AG genotype exhibited significantly higher mean peak plasma concentrations (Cmax) and area under the curve from time zero to 24 hours (AUC0-24h) of TAF compared to those with the ABCB1 4036 AA genotype nih.govpharmgkb.orgpatsnap.com. For the ABCB1 4036 AG genotype, the mean Cmax was 188.7 ng/mL and AUC0-24h was 218.5 h·ng/mL (n=3), whereas for the ABCB1 4036 AA genotype, the mean Cmax was 67.7 ng/mL and AUC0-24h was 89.0 h·ng/mL (n=7) nih.govpharmgkb.org. This suggests that the reduced function of intestinal efflux transporters due to this genetic variant may lead to increased absorption and higher systemic exposure to TAF nih.gov. However, these genotypes did not appear to affect the elimination or terminal half-lives of TAF nih.gov.

The following table presents the mean peak plasma concentrations and AUC of TAF based on ABCB1 4036 genotypes:

ABCB1 4036 GenotypeMean Peak Plasma Concentration (Cmax) (ng/mL)Mean AUC0-24h (h·ng/mL)Number of Subjects (n)
AG188.7 ± 40.7 nih.govpharmgkb.org218.5 ± 28.6 nih.govpharmgkb.org3 nih.govpharmgkb.org
AA67.7 ± 47.0 nih.govpharmgkb.org89.0 ± 63.9 nih.govpharmgkb.org7 nih.govpharmgkb.org

Medicinal Chemistry and Synthetic Methodologies

Chemical Synthesis Routes for Tenofovir (B777) Alafenamide

The synthetic pathways for tenofovir alafenamide (TAF) generally originate from tenofovir (PMPA) or its related precursors, employing various strategies to attach the alafenamide moiety, a phosphonamidate prodrug group google.comnih.govresearchgate.net. Several routes have been reported, demonstrating the evolution of synthetic chemistry towards more efficient and selective processes.

Multi-step synthetic strategies are commonly employed for the preparation of this compound, often involving the initial formation of key intermediates which are then transformed into the final product. One typical multi-step approach involves the synthesis of (R)-tenofovir phenyl ester or (R)-tenofovir diphenyl ester as crucial intermediates thieme-connect.comresearchgate.netresearchgate.net.

A conventional route to this compound starts with (R)-9-(2-hydroxypropyl)adenine ((R)-HPA), which can be obtained via the alkylation of adenine (B156593) with (R)-propylene carbonate thieme-connect.comthieme-connect.comscispace.com. This intermediate is then subjected to a series of reactions to introduce the phosphonate (B1237965) group and the alafenamide moiety. For instance, the diethyl phosphonate intermediate, (S)-6, is formed by O-alkylation of (S)-HPA with tosylated hydroxymethylphosphonate diester in the presence of magnesium tert-butoxide. Subsequent treatment with sodium bromide and trimethylsilyl (B98337) chloride removes the diethyl groups to yield (S)-tenofovir ((S)-3), a key material for the synthesis of (S)-tenofovir phenyl ester and (S)-tenofovir diphenyl ester thieme-connect.com.

Another multi-step process for TAF involves heating PMPA with a chlorination agent, such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or oxalyl chloride, to obtain PMPA-2Cl. This dichloride intermediate is then reacted with phenol (B47542) and L-alanine isopropyl ester sequentially google.comgoogle.com.

Furthermore, a chemoenzymatic strategy transforming a key (R)-intermediate into tenofovir can involve a "one-pot" aminolysis-hydrolysis of an (R)-acetate in ammonia-saturated methanol, followed by alkylation of the resulting (R)-alcohol and subsequent cleavage of the phosphonate ester nih.govresearchgate.netacs.org. This highlights the potential of integrating biocatalysis for more sustainable and efficient routes.

Semi-continuous synthetic pathways represent an advancement towards more efficient and potentially higher-yielding processes by integrating batch and flow chemistry techniques. Research has explored the development of semi-continuous routes for the synthesis of tenofovir and its prodrugs, including this compound up.ac.zaup.ac.zarileygroup.co.za. While the synthesis of tenofovir and its precursor phenol-tenofovir in a semi-continuous fashion has shown promise, the direct semi-continuous synthesis of this compound itself has been noted as more challenging, often still requiring two separate steps for its formation from phenol-tenofovir and L-isopropyl alanine (B10760859) up.ac.za. Such pathways contribute to the development of proficient and elegant routes for antiretroviral prodrug synthesis, including the potential for coupling with existing flow synthesis of essential reagents like (R)-propylene carbonate up.ac.zaup.ac.za.

One-Pot Synthesis Approaches

Stereochemical Considerations in Synthesis

Stereochemical control is paramount in the synthesis of this compound due to its multiple chiral centers. The drug's efficacy and safety are directly linked to the specific (R)-configuration at its chiral carbon and a chiral phosphorus center thieme-connect.com.

The molecular structure of this compound features two chiral carbons and one chiral phosphorus center, making control over diastereoisomer and enantiomer purity essential thieme-connect.com. The phosphorus center can exist as a mixture of diastereoisomers during synthesis. For instance, in some routes, intermediate compounds formed at the phosphorus center are diastereomeric mixtures, necessitating purification techniques such as column chromatography, chiral resolution, or induced crystallization to achieve the desired purity google.com.

Maintaining high enantiomeric excess (ee) is crucial. Chiral impurity with an (S)-carbon configuration in key (R)-intermediates, such as (R)-tenofovir phenyl ester and (R)-tenofovir diphenyl ester, can arise from various sources, including the chiral pool, kinetic resolution, or asymmetric synthesis routes thieme-connect.com. Analytical methods, such as normal-phase high-performance liquid chromatography (NP-HPLC) using polysaccharide-coated chiral stationary phases, are developed and validated to determine the optical purity of these intermediates and control for (S)-impurities thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com.

The desired (R)-chirality in the this compound structure is often introduced from enantiomerically pure starting materials. A primary source for establishing the (R)-carbon configuration in the tenofovir backbone (PMPA) is the use of readily available (R)-propylene carbonate as a chiral pool thieme-connect.comthieme-connect.comscispace.com. This chiral building block ensures the correct stereochemistry is present from an early stage of the synthesis thieme-connect.com.

Key chiral intermediates include (R)-9-(2-hydroxypropyl)adenine ((R)-HPA), derived from the alkylation of adenine with (R)-propylene carbonate thieme-connect.comthieme-connect.comscispace.comfishersci.ca. Another important chiral intermediate for the synthesis of this compound fumarate (B1241708) is L-alanine isopropyl ester, specifically the L-isomer, which is crucial for forming the phosphonamidate linkage with the correct stereochemistry google.comgoogle.comgoogle.comchemicalbook.com. While D-alanine isopropyl ester exists, the L-isomer is the one used in the synthesis of TAF for the active pharmaceutical ingredient google.comgoogle.comnih.govfishersci.canih.govcenmed.comvulcanchem.com. The precise control of these chiral centers throughout the synthetic process ensures the production of the highly selective and potent this compound.

Diastereoisomer and Enantiomer Purity Control

Analogues and Derivatives in Medicinal Chemistry Research

This compound (TAF) represents a significant advancement in the medicinal chemistry of tenofovir (TFV), serving as a highly effective phosphonoamidate prodrug. Developed as a "next-generation" tenofovir prodrug, TAF was designed to overcome limitations associated with its predecessor, tenofovir disoproxil fumarate (TDF). The core medicinal chemistry strategy behind TAF involves enhancing the intracellular delivery of the active antiviral metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells while substantially reducing systemic plasma concentrations of tenofovir. wikipedia.orgnih.govnih.gov

Research findings indicate that TAF exhibits potent antiviral activity against HIV-1 and HIV-2, demonstrating significantly improved efficacy compared to TFV. For instance, TAF has shown over 600-fold enhanced in vitro antiviral activity against HIV-1 when compared to the parent TFV. guidetopharmacology.org This enhanced potency allows for the use of considerably lower doses of TAF (e.g., approximately one-tenth) compared to TDF to achieve comparable or greater antiviral suppression. nih.govwikipedia.orgfishersci.canih.gov

The improved pharmacological profile of TAF stems from its chemical design, which facilitates greater plasma stability and efficient intracellular hydrolysis. Unlike TDF, which undergoes widespread hydrolysis in plasma leading to higher systemic tenofovir exposure, TAF remains largely intact in the bloodstream and is primarily activated inside target cells. wikipedia.orguni.lu This intracellular activation is mediated by enzymes such as cathepsin A and carboxylesterase 1, which hydrolyze TAF to its active metabolite, tenofovir. wikipedia.orgguidetopharmacology.org This targeted delivery results in a much higher intracellular accumulation of tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) compared to TDF. For example, studies have shown that TAF can yield intracellular TFV-DP levels approximately 7-fold to 25-fold higher than those achieved with TDF at clinically relevant doses. nih.govwikipedia.org The improved plasma stability of TAF also contributes to its consistent activity in the presence of human serum, a characteristic not observed with TDF. uni.lu

Key Comparative Data for this compound and Tenofovir Disoproxil Fumarate

The following table summarizes key pharmacokinetic and pharmacodynamic differences that highlight the medicinal chemistry advantages of TAF as a tenofovir derivative.

ParameterTenofovir Disoproxil Fumarate (TDF)This compound (TAF)Reference
Primary Activation SiteSystemic plasma and cellsPrimarily intracellular (target cells) wikipedia.orgguidetopharmacology.orguni.lu
Plasma StabilityLowerHigher wikipedia.orguni.lu
Plasma TFV Exposure (relative)HighSignificantly lower (e.g., 79-97% lower than TDF) nih.govnih.govwikipedia.org
Intracellular TFV-DP (PBMCs)LowerSubstantially higher (e.g., 7- to 25-fold higher than TDF) nih.govwikipedia.org
In vitro Antiviral PotencyLess potent (compared to TAF)More potent (e.g., >600-fold vs. TFV; effective at 1/10th TDF dose) nih.govguidetopharmacology.orgwikipedia.orgfishersci.canih.gov

Beyond the development of TAF itself, medicinal chemistry research continues to explore other tenofovir analogues and derivatives. This includes investigations into alternative prodrug strategies and novel synthetic methodologies. For instance, new synthetic approaches for TAF have been developed that circumvent the traditional tenofovir (PMPA) intermediate, focusing instead on direct carbon-phosphorus bond construction via P-alkylation. mims.com Furthermore, the exploration of lipid-thioether analogues of tenofovir exalidex highlights ongoing research into modifying the tenofovir scaffold to improve drug delivery and antiviral activity. mims.com Efforts are also directed towards developing advanced drug delivery systems, such as transdermal patches for TAF, which represent another form of derivative research aimed at optimizing pharmacokinetic profiles and therapeutic outcomes. nih.govuni-freiburg.de The broader synthesis of tenofovir analogues using methods like asymmetric transfer hydrogenation from purine (B94841) derivatives also exemplifies the ongoing efforts in creating new compounds with potential antiviral properties.

Preclinical in Vitro and in Vivo Research Models

In Vitro Cellular Models for Pharmacological Studies

The metabolic activation of TAF differs significantly between hepatocytes and lymphocytes, a key aspect of its targeted delivery mechanism. In primary human hepatocytes, TAF is primarily hydrolyzed by carboxylesterase 1 (CES1), with a smaller contribution from cathepsin A (CatA). asm.orgnih.govnih.govrwandafda.gov.rw This efficient conversion in liver cells leads to high intracellular concentrations of the active metabolite, tenofovir (B777) diphosphate (B83284) (TFV-DP). asm.orgnih.govnih.gov Studies have shown that incubation of primary human hepatocytes with TAF results in TFV-DP levels that are approximately 5-fold and 120-fold higher than those achieved with equimolar concentrations of TDF and tenofovir (TFV), respectively. asm.orgnih.gov The intracellular half-life of TFV-DP in these cells is greater than 24 hours, indicating persistent antiviral pressure. asm.orgnih.govnih.gov

In contrast, within peripheral blood mononuclear cells (PBMCs), which include lymphocytes, the hydrolysis of TAF is predominantly mediated by the lysosomal protease CatA. rwandafda.gov.rwnih.goveuropa.eutga.gov.aueuropa.eu This targeted activation within HIV target cells like lymphocytes is a defining feature of TAF. researchgate.net The efficient intracellular conversion leads to substantially higher concentrations of the active metabolite, TFV-DP, in lymphocytes compared to those achieved with TDF. i-base.info

This differential metabolism underscores the dual-targeting capability of TAF, making it effective for treating both HIV, which primarily infects lymphocytes, and Hepatitis B Virus (HBV), which infects hepatocytes. asm.orgnih.gov The high efficiency of TAF uptake and activation in hepatocytes supports its use in HBV therapy. asm.orgnih.govresearchgate.net

Primary human cells are critical models for evaluating the antiretroviral activity and pharmacology of TAF in a context that closely mimics the in vivo environment. Studies using peripheral blood mononuclear cells (PBMCs), CD4+ T-lymphocytes, and monocyte-derived macrophages (MDMs) have consistently demonstrated the superior efficiency of TAF in delivering the active metabolite, tenofovir diphosphate (TFV-DP), into these key HIV target cells compared to TDF. nih.govresearchgate.net

In PBMCs, TAF achieves intracellular TFV-DP concentrations that are significantly higher—ranging from 4- to 7-fold greater—than those seen with TDF. i-base.infonih.govnatap.org This enhanced intracellular delivery is attributed to the greater plasma stability and lipophilicity of TAF, allowing it to permeate cells more effectively before being converted to tenofovir. researchgate.netnih.gov One study found that after a switch from a TDF-containing regimen to a TAF-containing one, plasma tenofovir concentrations decreased by 90%, while intracellular TFV-DP concentrations in PBMCs increased by 2.41-fold. nih.gov Another analysis reported that TFV-DP levels in PBMCs were 4.4-fold higher with TAF compared to TDF. natap.org This efficient loading of PBMCs is a key factor in the potent antiviral activity of TAF. researchgate.netaidsmap.com

In primary CD4+ T-lymphocytes and monocyte-derived macrophages (MDMs), TAF also shows potent antiviral activity. nih.govfda.govasm.org Research has shown TAF to be over 600-fold more potent than tenofovir in CD4+ T-cells and 80-fold more potent in MDMs. nih.gov The antiviral efficacy of TAF is consistent across cells from demographically diverse donors, with mean 50% effective concentration (EC50) values around 11.0 nM in CD4s and 9.7 nM in MDMs. nih.gov This potent activity is linked to the efficient intracellular metabolism of TAF, which is consistently mediated by cathepsin A in these cell types. nih.govresearchgate.net The high intracellular concentrations achieved by TAF are thought to contribute to a higher barrier to resistance. researchgate.net

Cell TypeParameterTAF FindingTDF/TFV Comparator FindingFold Difference (TAF vs. Comparator)Reference
PBMCsIntracellular TFV-DP Concentration~4.4-fold higherLower concentration4.4 natap.org
PBMCsIntracellular TFV-DP Concentration (Post-Switch)834.7 fmol/10⁶ cells346.85 fmol/10⁶ cells (pre-switch)2.41 nih.gov
PBMCsAnti-HIV-1 Activity500-fold improvementLower activity500 asm.orgnih.gov
CD4+ T-lymphocytesAntiviral Potency (vs. TFV)EC50: 11.0 nMLower potency>600 nih.gov
Monocyte-Derived Macrophages (MDMs)Antiviral Potency (vs. TFV)EC50: 9.7 nMLower potency>80 nih.gov

The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying the metabolism and antiviral activity of compounds targeting the liver, such as in the case of Hepatitis B Virus (HBV). For tenofovir alafenamide (TAF), HepG2 cells have been instrumental in elucidating its hepatic processing. In these cells, as in primary hepatocytes, TAF is efficiently converted to tenofovir (TFV) and then phosphorylated to its active form, tenofovir diphosphate (TFV-DP). nih.gov Studies have shown that tenofovir phosphorylation occurs efficiently in HepG2 cells, with TFV-DP achieving levels similar to those in lymphoid cell lines. nih.gov

TAF has demonstrated potent anti-HBV activity in HBV-positive HepG2.2.15 cells, showing significantly stronger inhibition of HBV DNA replication compared to tenofovir disoproxil fumarate (B1241708) (TDF). frontiersin.org In one study, the anti-HBV activity of TAF was slightly less potent than another prodrug, tenofovir amibufenamide (TMF), after 9 days of treatment, with EC50 values of 12.17 ± 0.56 nM for TAF. frontiersin.org

Cytotoxicity evaluations in HepG2 cells have shown that TAF has a high therapeutic index. The 50% cytotoxicity concentration (CC50) for TAF in HepG2 cells was found to be greater than 44.4 µM, indicating low potential for liver cell toxicity at therapeutic concentrations. pmda.go.jpfda.gov.ph

Beyond HepG2, lymphoblastoid T-cell lines such as MT-2 and MT-4 are also used to evaluate the anti-HIV activity of TAF. In these cell lines, TAF displayed potent antiviral activity with 50% effective concentration (EC50) values around 5 nM. asm.orgnih.gov These models, alongside primary cells, confirm the broad and potent antiviral profile of TAF. nih.gov

Primary Cell Models (e.g., PBMCs, CD4+ T-lymphocytes, Monocyte-Derived Macrophages)

In Vivo Animal Models for Pharmacokinetic and Efficacy Evaluations

Rodent models, particularly mice, have been utilized in the preclinical evaluation of this compound (TAF) to study its pharmacokinetics and efficacy, often in the context of developing long-acting formulations. nih.govresearchgate.netpmda.go.jppmda.go.jp

In a study using humanized CD34+-NSG mice, the pharmacokinetic profile of a long-acting nanoparticle formulation of TAF was assessed. nih.govresearchgate.net Following subcutaneous administration of the TAF nanoparticle formulation, a prolonged residence time and exposure were observed. nih.govresearchgate.net The elimination half-life for tenofovir (TFV), the metabolite of TAF, was 5.1 days with the nanoparticle formulation, compared to just 14.2 hours when administered as a free drug solution. nih.govresearchgate.net This demonstrates the potential of such formulations to provide sustained drug levels.

Another study compared the pharmacokinetics of three different tenofovir prodrugs in C57BL/6 mice. frontiersin.org After oral administration, the area under the curve (AUC) for the resulting plasma TFV was higher for TAF (9.30 µM·h) compared to tenofovir disoproxil fumarate (TDF) (5.39 µM·h), indicating greater bioavailability with TAF in this model. frontiersin.org

Efficacy studies in HBV transgenic mouse models have shown that TAF, TDF, and another prodrug, tenofovir amibufenamide (TMF), all achieved a similar anti-HBV effect after 42 days of treatment. frontiersin.org These models are crucial for establishing in vivo proof-of-concept for antiviral activity before moving to larger animal models and human trials.

Mouse ModelFormulationParameterFindingReference
Humanized CD34+-NSGTAF Nanoparticle (Subcutaneous)TFV Elimination Half-Life5.1 days nih.govresearchgate.net
Humanized CD34+-NSGTAF Free Drug Solution (Subcutaneous)TFV Elimination Half-Life14.2 hours nih.govresearchgate.net
C57BL/6TAF (Oral)Plasma TFV AUC9.30 µM·h frontiersin.org
C57BL/6TDF (Oral)Plasma TFV AUC5.39 µM·h frontiersin.org

Beagle dogs have served as a critical non-rodent animal model for evaluating the pharmacokinetics of this compound (TAF), particularly for oral and long-acting implantable formulations. nih.govnih.govcorevih-bretagne.frfrontiersin.orgasm.orgnih.govnatap.orgnih.govresearchgate.net These studies have consistently highlighted TAF's ability to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) while maintaining low systemic plasma levels of tenofovir (TFV). asm.orgnih.gov

In preclinical studies with oral administration, TAF demonstrated enhanced distribution of tenofovir into PBMCs and lymphatic tissues in dogs compared to an equivalent dose of TDF. oup.com Twenty-four hours after a single oral dose of TAF, the concentration of tenofovir in lymphatic organs was 5- to 15-fold greater than that observed with TDF. oup.com Furthermore, intracellular tenofovir concentrations in PBMCs were approximately 38-fold greater with TAF compared to TDF. oup.com

Studies evaluating long-acting subdermal implants in beagle dogs have also shown promising results. corevih-bretagne.frfrontiersin.orgasm.orgnih.govnih.gov One study of a TAF implant releasing approximately 1.07 mg/day maintained a median PBMC TFV-DP concentration of 512 fmol/10⁶ cells over 35 days. asm.orgnatap.orgnih.gov This was achieved with low median plasma concentrations of TAF (0.85 ng/mL) and TFV (15.0 ng/mL). corevih-bretagne.frasm.orgnih.govnih.gov Another study with a different implant releasing TAF at a lower rate of 0.48 mg/day still achieved a median TFV-DP concentration of 470 fmol/10⁶ cells at day 35. frontiersin.org

These canine models have also been essential for understanding the hepatic delivery of TAF. nih.govnih.gov Following oral administration in dogs, TAF is rapidly absorbed and results in high and persistent levels of TFV-DP in the liver, with levels being notably higher than those achieved with TDF. asm.orgnih.govnih.gov

Administration RouteTAF Release/DoseMedian PBMC TFV-DP ConcentrationMedian Plasma TAF ConcentrationMedian Plasma TFV ConcentrationReference
Subdermal Implant~1.07 mg/day512 fmol/10⁶ cells (over 35 days)0.85 ng/mL15.0 ng/mL asm.orgnatap.orgnih.gov
Subdermal Implant0.48 mg/day470 fmol/10⁶ cells (at day 35)1.0 ng/mLNot Reported frontiersin.org
Subdermal Implant0.17 mg/day216 fmol/10⁶ cells (6-month study)0.3 ng/mLNot Reported frontiersin.org

Primate Models (e.g., Macaques)

Primate models, particularly macaques, have been instrumental in the preclinical assessment of this compound (TAF) for HIV pre-exposure prophylaxis (PrEP). These models allow for the evaluation of pharmacokinetics (PK), efficacy, and safety in a system that closely mirrors human physiology.

Studies in pigtailed and rhesus macaques have explored various formulations and delivery methods of TAF. For instance, research on rectally applied inserts containing TAF and elvitegravir (B1684570) (EVG) in pigtailed macaques demonstrated favorable pharmacokinetic profiles. nih.govnih.gov A single insert led to rapid and high concentrations of EVG and the active metabolite, tenofovir-diphosphate (TFV-DP), in rectal tissue. nih.govnih.gov However, this only conferred partial protection against repeated rectal simian-human immunodeficiency virus (SHIV) challenges, with a calculated efficacy of 72.6%. nih.govresearchgate.net The addition of a second insert resulted in a tenfold increase in rectal tissue drug levels and significantly higher efficacy of 93.1%. nih.govnih.govresearchgate.net These findings underscore the importance of achieving adequate drug concentrations throughout the rectum and colon for high levels of protection. nih.gov

Vaginal administration of TAF/EVG inserts in macaques has also shown promise, providing 91% efficacy against vaginal SHIV infection when given 4 hours before exposure and 100% efficacy when administered 4 hours post-exposure, indicating a wide window for protection. nih.gov

Oral administration of TAF has been investigated to determine its potential for weekly PrEP regimens. mdpi.comnih.gov In pigtailed macaques, weekly oral doses of 13.7 mg/kg and 27.4 mg/kg resulted in high efficacy (94.1% and 93.9%, respectively) against vaginal SHIV infection. mdpi.comresearchgate.net The higher dose of 27.4 mg/kg showed an efficacy of 80.7% against rectal SHIV infection. mdpi.comresearchgate.net These macaque doses are estimated to be equivalent to human doses of approximately 230 mg and 450 mg of TAF, respectively. mdpi.comresearchgate.net

Subcutaneous implants delivering TAF have also been evaluated in rhesus macaques. frontiersin.orgasm.org Implants releasing TAF at 0.7 mg/day achieved TFV-DP concentrations in peripheral blood mononuclear cells (PBMCs) associated with high protection against vaginal SHIV infection in pigtail macaques. frontiersin.org However, some studies have reported local inflammation and tissue necrosis at the implant site in both rabbits and macaques, even at lower TAF release rates. asm.orgbiorxiv.org

The macaque models have been crucial for establishing drug concentration benchmarks associated with protection. For example, a TFV-DP concentration of 1674 fmol/10^6 cells in PBMCs, achieved with a TAF implant releasing 0.7 mg/day, was linked to nearly 93% protection against vaginal SHIV infection. frontiersin.org These models continue to be invaluable for testing new PrEP strategies and understanding the pharmacological requirements for preventing HIV transmission. cdc.gov

Table 1: Efficacy of this compound Formulations in Macaque Models

Formulation/Route Animal Model Challenge Route Efficacy Citation
One TAF/EVG Insert Pigtail Macaques Rectal 72.6% nih.govresearchgate.net
Two TAF/EVG Inserts Pigtail Macaques Rectal 93.1% nih.govnih.govresearchgate.net
TAF/EVG Insert Macaques Vaginal (PrEP) 91% nih.gov
TAF/EVG Insert Macaques Vaginal (PEP) 100% nih.gov
Weekly Oral TAF (13.7 mg/kg) Pigtail Macaques Vaginal 94.1% mdpi.comresearchgate.net
Weekly Oral TAF (27.4 mg/kg) Pigtail Macaques Vaginal 93.9% mdpi.comresearchgate.net
Weekly Oral TAF (27.4 mg/kg) Pigtail Macaques Rectal 80.7% mdpi.comresearchgate.net

Other Large Animal Models (e.g., Sheep, Rabbits)

In addition to primate models, other large animals such as sheep and rabbits have been utilized in the preclinical development of long-acting TAF formulations. These models offer advantages in terms of size, cost, and handling for certain types of studies, particularly for evaluating subcutaneous implants.

New Zealand White (NZW) rabbits have been used to assess the pharmacokinetics and local safety of subcutaneous TAF implants. frontiersin.orgasm.orgbiorxiv.org Dose-ranging studies in rabbits demonstrated a clear dose-dependent relationship for cellular TFV-DP levels. biorxiv.org For instance, implants with in vitro release rates ranging from 0.13 mg/day to 0.78 mg/day resulted in median TFV-DP concentrations in heterophils from 42 fmol/10^6 cells to nearly 391 fmol/10^6 cells, respectively. biorxiv.org However, these studies also highlighted potential local tolerance issues, with observations of inflammation and necrosis around the active implants, which were not seen with placebo implants. asm.orgbiorxiv.org In female NZW rabbits, TFV-DP concentrations in vaginal tissues were found to be approximately three-fold higher than in rectal tissues. frontiersin.org

Sheep have been used as a large animal model to evaluate TAF implants, providing a body weight closer to that of humans compared to smaller animals like rabbits and dogs. frontiersin.org A study comparing identical TAF implants in mice and sheep found that the implants delivered TAF at a similar rate in both species, suggesting that local drug saturation was not a limiting factor in the smaller mouse model. frontiersin.org This finding is important for the extrapolation of data from smaller to larger species. The study measured plasma TAF and tenofovir (TFV) concentrations, as well as TFV and TFV-DP concentrations in dermal tissues adjacent to the implant. frontiersin.org

Beagle dogs have also been employed in the preclinical evaluation of TAF implants. frontiersin.orgnih.gov Studies have documented sustained plasma concentrations of TAF and TFV, and efficient loading of TFV-DP in PBMCs. nih.govcorevih-bretagne.fr One study with a TAF implant delivering approximately 1.07 mg/day in beagle dogs maintained median PBMC TFV-DP levels of 512 fmol/10^6 cells. nih.gov

These large animal models have been crucial for understanding the in vivo performance of long-acting TAF delivery systems, providing valuable data on pharmacokinetics and local tissue responses that inform further development and clinical translation. frontiersin.orgfrontiersin.orgresearchgate.net

Table 2: Pharmacokinetic Findings for TAF Implants in Rabbits

Implant Dose (in vitro release) Median TFV-DP in Heterophils Animal Model Citation
0.13 mg/day 42 fmol/10⁶ cells NZW Rabbit biorxiv.org
0.78 mg/day 391 fmol/10⁶ cells NZW Rabbit biorxiv.org

Humanized Mouse Models for HIV Infection

Humanized mouse models, which possess a functional human immune system, have emerged as a valuable small animal model for studying HIV-1 pathogenesis and for the preclinical evaluation of antiretroviral drugs, including TAF. frontiersin.orgasm.org The bone marrow-liver-thymus (BLT) humanized mouse model is considered a gold standard for HIV research due to its robust reconstitution of human immune cells and its ability to sustain mucosal HIV-1 infection. frontiersin.orgasm.org

Studies using humanized mice have demonstrated the efficacy of TAF in preventing HIV-1 transmission. In one proof-of-concept study, a combination of TAF and elvitegravir (EVG) was formulated into nanoparticles for subcutaneous administration. natap.orgnih.gov In hu-BLT mice, these nanoparticles provided sustained drug release and significant protection against vaginal HIV-1 challenge. natap.orgnih.gov Mice that received the nanoparticles four days before the viral challenge were 100% protected, while those challenged 14 days post-injection showed 60% protection. natap.orgnih.govnatap.org

Pharmacokinetic studies in humanized mice have also provided insights into the tissue distribution of TAF and its metabolites. nih.gov Subcutaneous administration of TAF and EVG nanoparticles in humanized CD34+-NSG mice resulted in a longer residence time and exposure for both drugs compared to a solution formulation. nih.gov These studies are critical for understanding how long-acting formulations deliver the drug to target tissues. nih.gov

More recently, humanized mice have been shown to be permissive to Simian Immunodeficiency Virus (SIV) in addition to HIV, creating a dual-purpose model for testing antiretroviral therapies. frontiersin.orgnih.govbioworld.com In a study evaluating a combination therapy of emtricitabine (B123318), bictegravir, and TAF, the regimen was found to be fully effective in suppressing both SIV and HIV in humanized mice. frontiersin.orgnih.govbioworld.comresearchgate.net

These humanized mouse models offer a platform to test the efficacy of different TAF formulations and combinations against HIV and SIV, providing crucial preclinical data to guide the development of new prevention and treatment strategies. frontiersin.orgfrontiersin.org

Table 3: Efficacy of TAF Nanoparticles in Humanized BLT Mice

Challenge Time Post-Injection Protection Rate Animal Model Citation
4 days 100% Hu-BLT Mice natap.orgnih.govnatap.org
14 days 60% Hu-BLT Mice natap.orgnih.govnatap.org

In Vitro-In Vivo Correlation (IVIVC) Considerations in Preclinical Development

Establishing a correlation between in vitro drug release and in vivo pharmacokinetic performance, known as in vitro-in vivo correlation (IVIVC), is a critical aspect of preclinical development for long-acting drug delivery systems like TAF implants. nih.govmdpi.com A strong IVIVC can facilitate formulation optimization, serve as a quality control tool, and potentially reduce the need for extensive animal testing. mdpi.com

The development of TAF implants has involved extensive in vitro release studies to characterize the release kinetics under various conditions. mdpi.com These studies have shown that TAF can be released at a controlled, zero-order rate for extended periods, such as 180 days. mdpi.com The release rate can be tuned by modifying implant parameters like wall thickness. mdpi.com

Comparing in vitro release data with in vivo results from animal models is essential for understanding the translatability of the in vitro findings. biorxiv.orgnih.gov Studies with TAF implants have been conducted in multiple species, including mice, dogs, sheep, rabbits, and macaques, to assess this relationship. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.gov

In some cases, a good correlation has been observed. For example, one study with TAF implants in rhesus macaques demonstrated a close correlation between the average daily release measured in vitro and the in vivo release calculated from residual drug in the implants after 12 weeks. biorxiv.org However, the IVIVC can be variable and species-dependent. nih.gov For instance, a comparison of identical implants in mice, sheep, and dogs showed that the in vivo TAF release rates were similar in mice and sheep but were three times higher in dogs. nih.govnih.gov

The choice of animal model is therefore a crucial consideration. frontiersin.org Factors such as differences in drug stability in plasma across species can influence the pharmacokinetic profile. researchgate.net For example, TAF has been shown to be unstable in rodent plasma, which could complicate the interpretation of pharmacokinetic data from these models. researchgate.net

While a perfect one-to-one IVIVC is not always achievable, the data generated from these comparative studies provide fundamental insights into the multispecies delivery of TAF from long-acting implants and help in selecting the most appropriate animal models for preclinical evaluation. nih.govnih.gov Based on comprehensive analyses, mice and sheep, with macaques as a complementary species, have been recommended for the preclinical evaluation of certain TAF implants. nih.govnih.gov

Mechanistic Studies on Drug Interactions Excluding Clinical Outcomes

Transporter-Mediated Drug Interactions

The absorption and cellular uptake of tenofovir (B777) alafenamide are significantly influenced by several key drug transporters. Interactions with drugs that inhibit or induce these transporters can alter TAF's plasma concentrations, though the clinical significance varies.

Inhibition/Induction of P-gp and BCRP Efflux

Tenofovir alafenamide is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). fda.gov.phhiv.govrwandafda.gov.rw These transporters are located in various tissues, including the intestines, and play a crucial role in limiting the absorption of their substrates.

Inhibition : Co-administration of TAF with drugs that inhibit P-gp and BCRP can lead to increased absorption and consequently higher plasma concentrations of TAF. fda.gov.phrwandafda.gov.rwfda.gov For instance, potent P-gp inhibitors are expected to increase TAF's systemic exposure. hiv.gov

Induction : Conversely, drugs that induce the activity of P-gp are anticipated to decrease the absorption of TAF. fda.gov.phfda.gov This can result in lower plasma concentrations of TAF, potentially reducing its therapeutic efficacy. fda.gov.phfda.gov Strong P-gp inducers like certain anticonvulsants (e.g., carbamazepine, oxcarbazepine, phenobarbital, phenytoin), antimycobacterials (e.g., rifabutin, rifampin, rifapentine), and the herbal product St. John's wort can significantly reduce TAF levels. nih.gov

Table 1: Impact of P-gp and BCRP Modulators on this compound

Modulator Type Effect on Transporter Impact on TAF Absorption Resulting TAF Plasma Concentration
Inhibitor Decreases efflux activity Increased Higher
Inducer Increases efflux activity Decreased Lower

Modulation of OATP1B1 and OATP1B3 Hepatic Uptake

In addition to passive diffusion, this compound enters hepatocytes via the organic anion transporting polypeptides OATP1B1 and OATP1B3. fda.gov.phrwandafda.gov.rwfda.gov These uptake transporters are critical for the efficient delivery of TAF into liver cells, a primary site of action for the treatment of Hepatitis B virus (HBV).

Inhibitors of OATP1B1 and OATP1B3 can potentially affect the distribution of this compound in the body. hep-druginteractions.org While the clinical evidence for hepatic OATP1B induction is still under investigation, it is a recognized mechanism for drug-drug interactions. nih.gov Cobicistat, for example, is an inhibitor of OATP1B1 and OATP1B3. hiv.gov

Enzyme-Mediated Drug Interactions

The activation of this compound from its prodrug form is a critical step in its mechanism of action. This process is mediated by specific intracellular enzymes, and notably, does not significantly involve the cytochrome P450 system, which is a common source of drug interactions for many other medications.

Role of Carboxylesterases and Cathepsins

The intracellular conversion of this compound to tenofovir is primarily accomplished through hydrolysis. This reaction is catalyzed by two main enzymes:

Carboxylesterase 1 (CES1) : This enzyme, predominantly found in the liver, plays a role in the hydrolysis of TAF. drugbank.comasm.orgnih.gov

Cathepsin A (CatA) : This lysosomal serine protease is pivotal for the intracellular metabolism of TAF. drugbank.comasm.orgnih.gov Studies have indicated that CatA may play a more significant role in the hepatic hydrolysis of TAF than CES1. nih.govnih.gov Research has shown that at their respective physiological pH environments, the activity of CatA is substantially higher than that of CES1. nih.govnih.gov

The hydrolysis of TAF by these enzymes is a pH-dependent process. nih.gov Overexpression of either CatA or CES1 in cell lines has been shown to increase the rate of intracellular TAF hydrolysis. asm.org Conversely, knockdown of CatA expression significantly reduces TAF metabolism. asm.org

Table 2: Key Enzymes in this compound Activation

Enzyme Location Function Significance
Carboxylesterase 1 (CES1) Primarily liver Hydrolysis of TAF Contributes to hepatic activation. asm.orgnih.gov
Cathepsin A (CatA) Lysosomes (intracellular) Hydrolysis of TAF Plays a pivotal role in intracellular metabolism. asm.orgnih.gov

Absence of Significant Cytochrome P450 Interactions

A key feature of this compound's drug interaction profile is the lack of significant metabolism by the cytochrome P450 (CYP) enzyme system. nih.govhep-druginteractions.org In vitro studies have confirmed that TAF is not a significant inhibitor of major CYP isozymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. rwandafda.gov.rw While it may be a weak inhibitor of CYP3A in vitro, it does not act as an inhibitor or inducer of CYP3A in vivo. rwandafda.gov.rwhivclinic.ca

This characteristic minimizes the potential for clinically significant drug-drug interactions with medications that are substrates, inhibitors, or inducers of the CYP450 system, a common pathway for drug metabolism. nih.govhiv-druginteractions.org

Cellular Pharmacology and Gene Expression Studies

Intracellular Metabolism Kinetics and Dynamics

The intracellular journey of TAF involves several critical steps, from its initial uptake to its conversion into the pharmacologically active form. cancer.govfda.gov.ph

Once inside the target cell, TAF undergoes hydrolysis, a process primarily mediated by cathepsin A in peripheral blood mononuclear cells (PBMCs) and macrophages, and by carboxylesterase 1 in hepatocytes, to form tenofovir (B777) (TFV). cancer.govresearchgate.net Subsequently, cellular kinases phosphorylate TFV in two sequential steps to produce the active metabolite, tenofovir diphosphate (B83284) (TFV-DP). cancer.govfda.gov.phoup.com This active form acts as a competitive inhibitor of viral reverse transcriptase. cancer.govasm.org The efficiency of this intracellular conversion allows a much lower dose of TAF to achieve higher intracellular concentrations of TFV-DP compared to TDF. researchgate.netresearchgate.net Studies have shown that TAF leads to 4- to 7-fold higher levels of TFV-DP in target cells than TDF. researchgate.net In vitro studies have demonstrated that the antiviral effects of TAF and TDF are comparable when considering the intracellular levels of TFV-DP, highlighting the importance of this active metabolite. nih.gov

A key feature of TAF's pharmacology is the prolonged intracellular presence of its active metabolite, TFV-DP. asm.orgportico.org In vitro studies with primary human hepatocytes have shown that TFV-DP has a half-life of over 24 hours. asm.org Clinical research has further substantiated these findings, demonstrating that TFV-DP remains quantifiable in PBMCs for a significantly longer period after discontinuing TAF compared to TDF. portico.org Eleven days after the last dose, 100% of subjects who received TAF had detectable levels of TFV-DP, in contrast to only 15% of those who had received TDF. portico.org

Steady-state pharmacokinetic studies have revealed that while plasma concentrations of TAF and TFV can vary, the intracellular concentrations of TFV-DP remain relatively stable over a 24-hour period. nih.govnih.gov In one study, the intracellular concentrations of TFV-DP were approximately 1,000-1,500 fmol/punch in dried blood spots over 24 hours. nih.govnih.gov This stability suggests that intracellular TFV-DP levels are not directly influenced by fluctuations in plasma drug concentrations. nih.govnih.gov

Interactive Table: Steady-State Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)

Study Population Dosing Regimen Cell Type Median TFV-DP Concentration (fmol/10^6 cells)
HIV-1 infected patients switched from TDF to TAF TAF-containing regimen White blood cells 834.7 nih.gov
HIV-1 infected patients TAF/FTC (100% daily dosing) PBMCs 685 natap.org

Phosphorylation Rates to Tenofovir Diphosphate

Impact on Cellular Pathways and Gene Expression

The introduction of TAF into cellular environments can influence various biological processes, including mitochondrial function and metabolic pathways.

Concerns about mitochondrial toxicity are pertinent for nucleoside reverse transcriptase inhibitors (NRTIs). However, in vitro studies have indicated that TAF has a low potential for mitochondrial toxicity. nih.gov Research has shown that tenofovir itself does not significantly affect mitochondrial DNA (mtDNA) synthesis. nih.govnih.gov When T-cell lines were treated with TAF at concentrations exceeding clinically relevant intracellular drug exposures, no significant reduction in mtDNA content was observed. nih.gov This finding is crucial, as it suggests that despite achieving higher intracellular concentrations of the active metabolite, TAF does not appear to inhibit mtDNA synthesis in vitro. nih.gov

In vitro studies using 3T3-L1 cells, a model for adipogenesis, have shown that TAF can inhibit adipocyte differentiation. nih.govbiorxiv.org This effect was observed both when TAF was used alone and in combination with certain integrase strand transfer inhibitors (INSTIs). nih.gov The inhibitory effect of TAF on adipogenesis appears to occur in the earlier phases through the deregulation of PPARγ expression. nih.govbiorxiv.org Furthermore, research in a humanized mouse model indicated that a TAF-based regimen led to the suppression of multiple fatty acid metabolism-related pathways in visceral adipose tissue. nih.gov

TAF has been shown to modulate gene expression in different tissues. In a humanized mouse model, treatment with a TAF-containing regimen resulted in increased expression of genes related to adipocyte differentiation, such as leptin and PPAR-γ, in visceral adipose tissue. nih.gov RNA sequencing of this tissue also revealed that the TAF-based regimen suppressed several pathways related to fatty acid metabolism. nih.gov In the gastrointestinal tract, TAF is a substrate for efflux transporters like P-glycoprotein (P-gp), which can affect its absorption and local concentrations. researchgate.netresearchgate.net Studies on the impact of TAF on gene expression in the gut have noted changes in immune-related genes. nih.govbmj.com

Inhibition of IL-10 and Akt Phosphorylation, Induction of IL-12p70 (in context of Tenofovir's broader mechanisms)

Tenofovir, a cornerstone in antiviral therapy, exhibits significant immunomodulatory effects that extend beyond its primary role as a reverse transcriptase inhibitor. Cellular pharmacology and gene expression studies have revealed its capacity to modulate cytokine production and intracellular signaling pathways, thereby influencing the host immune response. A key aspect of this immunomodulation is its ability to inhibit the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the phosphorylation of the protein kinase B (Akt), while reciprocally inducing the pro-inflammatory cytokine Interleukin-12p70 (IL-12p70). researchgate.net

Research has demonstrated that acyclic nucleoside phosphonates (ANPs), a class of compounds that includes tenofovir, can directly influence the cytokine profile of peripheral blood mononuclear cells (PBMCs). researchgate.net Specifically, in vitro studies have shown that pretreatment of PBMCs with Tenofovir Disoproxil Fumarate (B1241708) (TDF), a prodrug of tenofovir, leads to a dose-dependent inhibition of lipopolysaccharide (LPS)-mediated IL-10 production. researchgate.netresearchgate.net This reduction in IL-10 is significant as IL-10 is known to suppress the function of various immune cells, including T cells and natural killer (NK) cells.

Concurrently with the suppression of IL-10, tenofovir treatment has been observed to increase the levels of IL-12p70. researchgate.netresearchgate.netnih.gov IL-12 is a critical cytokine for the development of T helper 1 (Th1) cell responses, which are essential for controlling viral infections. mdpi.com The shift in the balance from the anti-inflammatory IL-10 to the pro-inflammatory IL-12p70 suggests that tenofovir can foster a more robust antiviral immune environment. nih.gov

The mechanistic underpinning of this immunomodulatory effect involves the inhibition of the PI3K/Akt signaling pathway. nih.gov Studies have revealed that cellular metabolites of tenofovir can directly bind to the Akt protein. researchgate.net This binding interferes with the translocation of Akt to the plasma membrane, a crucial step for its activation via phosphorylation. researchgate.net By impairing Akt phosphorylation, tenofovir effectively downregulates the downstream signaling cascades that lead to the production of IL-10. researchgate.net The inactivation of the PI3K/Akt/mTOR signaling pathway by tenofovir has been corroborated in various cell types, highlighting a direct antifibrotic and immunomodulatory role. nih.gov

The following tables present research findings on the dose-dependent effects of tenofovir on cytokine production in LPS-stimulated PBMCs from healthy volunteers.

Dose-Dependent Effect of Tenofovir Disoproxil Fumarate (TDF) on IL-10 Production

TDF Concentration (μM)IL-10 Production (pg/mL)
0(baseline level)
0.005(level)
0.05(level)
0.5(level)
5(level)

Dose-Dependent Effect of Tenofovir Disoproxil Fumarate (TDF) on IL-12p70 Production

TDF Concentration (μM)IL-12p70 Production (pg/mL)
0(baseline level)
0.005(level)
0.05(level)
0.5(level)
5(level)

Data in the tables are illustrative based on dose-dependent trends described in research and are not absolute values from a single study. For specific quantitative data, please refer to the cited literature. researchgate.net

Advanced Drug Delivery System Research

Long-Acting Formulations

Long-acting formulations of TAF are being investigated to provide sustained drug release over extended periods. medicinespatentpool.org This approach aims to reduce dosing frequency. nih.govfrontiersin.org The primary focus is on subdermal implants and topical inserts that can deliver the antiretroviral agent consistently. frontiersin.orgmdpi.com

The development of subdermal implants for TAF delivery is a significant area of research, with several technologies being explored. medicinespatentpool.orgnih.gov These implants are designed to provide protection from HIV-1 infection for six months or longer. frontiersin.org

One approach involves non-biodegradable, drug-impermeable silicone tubes that are perforated with delivery channels to control the drug release kinetics. researchgate.net In some designs, an outer polymer membrane, such as heat-treated polyvinyl alcohol, provides additional control over the TAF release rate. researchgate.net The core of these implants can consist of TAF powder or microtablets. researchgate.net

Another major area of research is the development of biodegradable implants. nih.govmedicinespatentpool.org A notable example is a reservoir-style implant made from poly(ε-caprolactone) (PCL), a biocompatible and biodegradable polymer. medicinespatentpool.orgnatap.org This device is a thin-film polymer device (TFPD) designed as a membrane-controlled reservoir system. nih.govmedicinespatentpool.org The drug, formulated with an excipient like castor oil, is encapsulated within an extruded PCL tube, and it passively diffuses through the membrane at a constant rate. medicinespatentpool.orgnatap.org The device is designed to be removable throughout its therapeutic duration but will eventually biodegrade if left in place. medicinespatentpool.org

Researchers are also investigating polyether urethane (B1682113) as a material for long-acting, subcutaneous implants. nih.gov These implants consist of pressed TAF pellets loaded into a sealed polyether urethane tube. nih.gov The modular and tunable design allows for adjustments to the release rate and duration. nih.gov

Research is underway to develop topical inserts containing TAF for on-demand vaginal and rectal HIV prevention. nih.govnih.gov These inserts are being designed as a simple, discreet, and low-cost option that can be self-administered. mdpi.comnih.gov

A leading candidate is a fast-dissolving insert containing a combination of Tenofovir (B777) Alafenamide Fumarate (B1241708) (TAF) and Elvitegravir (B1684570) (EVG). mdpi.comnih.gov These inserts are solid, tablet-like dosage forms developed for dual-compartment use (vaginal or rectal). nih.govmpts101.org The formulation is designed for simple and robust direct-compression manufacturing, resulting in a product with low hardness and friability. nih.gov Preclinical studies in non-human primate models have demonstrated that these TAF/EVG inserts provide strong protection against vaginal or rectal SHIV exposure. mdpi.commpts101.org Phase 1 clinical trials have shown the TAF/EVG insert to be well-tolerated with favorable pharmacokinetic profiles after both vaginal and rectal administration. mpts101.orgoup.com

The inserts are engineered to disintegrate quickly, within approximately 15 minutes, and achieve full in vitro release of both TAF and EVG within 60 minutes of dissolution. nih.gov Stability data suggests a projected shelf life of over two years when stored at or below 30 °C. nih.gov

A primary goal in the design of long-acting TAF implants is to achieve controlled, sustained, zero-order (linear) release kinetics. natap.orgnih.gov This ensures a constant and predictable amount of drug is delivered over the life of the implant. nih.gov The release rate is controlled by several design parameters, including the implant's geometry, the materials used, and the formulation of the drug core. researchgate.netnih.gov

In reservoir-style implants, such as those made from silicone or poly(ε-caprolactone) (PCL), drug diffusion occurs through defined channels or across a rate-controlling membrane. researchgate.netnih.gov The release rate can be tuned by modifying the total surface area of the delivery orifices, the thickness of the polymer membrane, and the molecular weight of the polymer. researchgate.netmdpi.com For example, in PCL-based devices, the release rate is inversely proportional to the wall thickness of the PCL tube. mdpi.com

Formulation excipients also play a critical role. nih.govnih.gov To achieve membrane-controlled release, TAF may require an excipient to increase its dissolution rate and solubility within the reservoir. nih.gov In PCL implants, castor oil has been used as a vehicle for TAF. natap.org In polyether urethane implants, the inclusion of sodium chloride in the drug pellet was found to increase the release rate and reduce initial lag time. nih.gov Researchers have successfully fabricated implants that achieve a wide range of in vitro release rates, from 0.13 to 9.8 mg per day. nih.gov

Table 1: Research Findings on TAF Implant Design and In Vitro Release Kinetics
Implant TechnologyKey Design FeaturesAchieved In Vitro Release RateRelease KineticsReference
Silicone-based (Non-biodegradable)Cylindrical silicone tube with delivery channels; optional external polymer coating.0.92 mg/dayZero-order nih.govnatap.org
Poly(ε-caprolactone) (PCL) Thin-Film Device (Biodegradable)Reservoir system with PCL membrane; TAF formulated with an excipient (e.g., PEG300, castor oil).0.5–4.4 mg/day (tunable)Zero-order nih.gov
Polyether Urethane (Non-biodegradable)Sealed tube containing pressed TAF pellets; inclusion of sodium chloride to modify release.Sustained release for 100 days demonstrated.Pseudo-steady state nih.gov
PCL Reservoir Implant (Biodegradable)Extruded PCL tubes (40 mm x 2.5 mm) loaded with TAF and castor oil.0.14 mg/day (low dose) to 0.72 mg/day (high dose)Zero-order natap.org
PCL Reservoir Implant (Biodegradable)TAF free base (TAFFB) with castor or sesame oil in PCL tubes of varying wall thickness.0.18 - 0.26 mg/dayZero-order mdpi.com

Topical Insert Development (Vaginal, Rectal)

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems represent another frontier in TAF delivery, aiming to enhance drug targeting and control release at a cellular level.

Researchers have successfully encapsulated TAF into nanoparticles made from chitosan (B1678972), a biocompatible and biodegradable polymer. nih.govresearchgate.net In some studies, the chitosan is PEGylated (modified with polyethylene (B3416737) glycol) to improve its properties for drug delivery. researchgate.netmdpi.comdiva-portal.org The process often involves techniques like spray-drying or ionic gelation. nih.govmdpi.com

These fabricated nanoparticles are spherical, uniformly distributed, and fall within the nano-sized range. mdpi.comdiva-portal.org Studies have reported high entrapment efficiency, indicating that a large percentage of the drug is successfully encapsulated within the nanoparticles. mdpi.comdiva-portal.org In vitro analyses show a controlled and prolonged release of TAF from these chitosan-based systems. nih.govdiva-portal.org For example, one study reported that approximately 60% of the encapsulated drug was released over 48 hours, following a Korsmeyer-Peppas release model. mdpi.comdiva-portal.org

Table 2: Characteristics of TAF-Loaded Chitosan Nanoparticles
Nanoparticle TypeSizeEntrapment EfficacyDrug LoadingKey FindingReference
PEGylated Chitosan Nanoparticles219.6 nm~90%~14%~60% drug release in 48 hours at pH 7.4. mdpi.comdiva-portal.org
Chitosan Nanoparticles (in Oleogel)106–540 nmNot specified49%Demonstrated extended release (56%) over 16 days as part of an injectable oleogel. nih.gov

The potential genotoxic (damaging to DNA) and mitotoxic (damaging to mitochondria) effects of TAF, both alone and when encapsulated in nanoparticles, have been investigated in specific cell lines.

One study examined the effects of TAF and TAF-loaded chitosan (CHS) nanoparticles on HepG2 cells, a human liver cancer cell line. nih.gov The results showed that while TAF on its own exhibited genotoxic and mitotoxic effects, encapsulating it in chitosan nanoparticles reduced these toxicities. nih.gov Specifically, TAF-loaded CHS nanoparticles resulted in less DNA damage (measured by micronucleus and comet assays) compared to the TAF-only treatment. nih.govresearchgate.net

Furthermore, the study found that TAF treatment alone lowered the mitochondrial DNA (mtDNA) level, whereas treatment with TAF-loaded chitosan nanoparticles resulted in higher mtDNA levels. nih.gov Both TAF-only and TAF-loaded CHS treatments led to an impaired mitochondrial membrane potential (ΔΨm) and higher levels of cellular reactive oxygen species (ROS). nih.gov However, gene expression analysis revealed that TAF-only treatment altered the expression of 1974 genes, while TAF-loaded CHS changed the expression of only 734 genes, suggesting that encapsulation significantly lessened the impact on gene regulation. nih.gov

A separate study investigated whether clinically relevant exposures to TAF affect mtDNA content in human T-cell lines. nih.gov This research demonstrated that TAF does not inhibit mtDNA synthesis in vitro at concentrations that exceed clinically relevant intracellular drug exposures, indicating a low potential for mitochondrial toxicity in T-cells. nih.gov

Table 3: Comparative Genotoxicity and Mitotoxicity of TAF Formulations in HepG2 Cells
ParameterTAF-Only TreatmentTAF-Loaded Chitosan Nanoparticle TreatmentReference
Genotoxicity (Micronucleus & Comet Assays)HigherLower (Reduced genotoxicity compared to TAF-only) nih.gov
Mitochondrial DNA (mtDNA) LevelLowerHigher nih.gov
Mitochondrial Membrane Potential (ΔΨm)ImpairedImpaired nih.gov
Cellular Reactive Oxygen Species (ROS)HigherHigher nih.gov
Number of Differentially Expressed Genes1974734 nih.gov

Q & A

Q. What is the pharmacological rationale for preferring TAF over tenofovir disoproxil fumarate (TDF) in HIV/HBV therapy?

TAF, a prodrug of tenofovir, achieves higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) while reducing systemic plasma exposure. This is due to its improved stability in plasma and targeted delivery to lymphocytes, minimizing renal and bone toxicity compared to TDF . For example, a phase 1b trial demonstrated that 25 mg TAF yielded 7-fold higher intracellular TFV-DP levels in PBMCs than 300 mg TDF, with 86% lower plasma tenofovir exposure .

Q. What are the critical pharmacokinetic (PK) parameters to monitor in TAF studies?

Key parameters include:

  • Trough concentration (Cmin): Reflects steady-state drug levels.
  • Area under the curve (AUC): Correlates with overall drug exposure.
  • Half-life (t½): TAF’s flip-flop kinetics (absorption/conversion as rate-limiting steps) result in a prolonged t½ of ~46 hours .
    Population PK models integrating renal function (e.g., CKD stages) and drug-drug interactions (e.g., cobicistat boosting) are essential for dose optimization .

Q. How can researchers validate analytical methods for quantifying TAF and its impurities?

A validated UPLC method with high specificity, accuracy (98–102%), and precision (RSD <2%) is recommended. Ensure chromatographic separation of TAF from degradation products (e.g., under oxidative stress) using peak purity analysis and forced degradation studies .

Advanced Research Questions

Q. How does chronic kidney disease (CKD) influence TAF’s PK and dosing strategies?

CKD reduces tenofovir clearance, increasing systemic exposure. A population PK analysis (N=569 patients) showed that CKD (eGFR <60 mL/min) elevated tenofovir Cmin by 30–50%, necessitating dose adjustments or alternative regimens . Simulations suggest avoiding TAF in severe CKD (eGFR <30 mL/min) unless therapeutic drug monitoring (TDM) is implemented .

Q. What methodologies resolve contradictions in meta-analyses comparing TAF and TDF safety profiles?

A 2020 meta-analysis (14 trials, N=14,894) found no significant efficacy differences but highlighted TAF’s renal/bone safety advantages. To reconcile conflicting

  • Stratify by baseline renal function (e.g., CKD vs. normal).
  • Use longitudinal bone mineral density (BMD) measurements via DEXA scans.
  • Adjust for confounders like concomitant nephrotoxic drugs .

Q. How do intracellular TFV-DP thresholds derived from preclinical models translate to clinical efficacy?

In macaques, vaginal protection required PBMC TFV-DP levels >1,100 fmol/10<sup>6</sup> cells, whereas rectal efficacy showed no clear correlation, suggesting tissue-specific benchmarks. Clinical trials should pair PBMC TFV-DP quantitation with mucosal biopsies to validate these thresholds .

Q. What experimental designs address TAF’s flip-flop kinetics in PK modeling?

Flip-flop kinetics (absorption > elimination) complicate traditional PK analyses. Use:

  • Mechanistic models: Incorporate intracellular conversion steps (TAF → tenofovir → TFV-DP).
  • Sparse sampling: Leverage Bayesian forecasting with prior population PK data .

Q. How can degradation pathways of TAF inform formulation stability studies?

TAF degrades via hydrolysis (neutral/alkaline conditions) and oxidation. Accelerated stability testing under 40°C/75% RH for 6 months, paired with UPLC-UV/MS, identifies major degradation products (e.g., tenofovir alafenamide oxide). Compare degradation rates to TDF to optimize storage conditions .

Q. What are the limitations of using PBMC TFV-DP as a surrogate for tissue-specific efficacy?

PBMC levels may not reflect tissue reservoirs (e.g., lymph nodes, gut). Methodological improvements include:

  • Single-cell mass spectrometry: Quantify TFV-DP in tissue-resident immune cells.
  • PET imaging: Track radiolabeled TAF distribution .

Q. How to design a TDM protocol integrating TAF’s PK/PD variability?

Develop a Bayesian adaptive algorithm using:

  • Population PK priors: e.g., CLCR, BMI, CYP3A5 genotype.
  • Sparse sampling: 1–2 time points post-dose.
  • Target thresholds: TFV-DP >50 fmol/10<sup>6</sup> PBMCs for HIV suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.